molecular formula C15H11Cl2NOS B1371802 N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide CAS No. 952182-61-5

N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide

Cat. No.: B1371802
CAS No.: 952182-61-5
M. Wt: 324.2 g/mol
InChI Key: FTUPCPTWAJCIFE-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of dichlorophenyl and phenyl groups attached to a thioxopropanamide backbone, which imparts unique chemical properties.

Mechanism of Action

Target of Action

The primary target of N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide is the A3 adenosine receptor (AR) . This receptor is a protein that plays a crucial role in many biological functions such as inflammatory responses, sleep regulation, and cardiac function.

Mode of Action

This compound acts as an allosteric modulator of the A3 AR . Allosteric modulators are substances that bind to a site on the receptor different from the active site and modify the receptor’s response to its ligand. This compound enhances the efficacy of the A3 AR agonist and adenosine, thereby increasing the receptor’s activity .

Biochemical Pathways

It is known that the modulation of the a3 ar can influence various downstream effects, including the regulation of inflammatory responses and cardiac function .

Pharmacokinetics

The compound’s molar mass is218.077 , which could influence its absorption and distribution in the body.

Result of Action

The modulation of the A3 AR by this compound can lead to various molecular and cellular effects. For instance, it can enhance the efficacy of the A3 AR agonist and adenosine, leading to increased receptor activity . This can potentially influence various biological functions, such as inflammatory responses and cardiac function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that the compound’s stability and efficacy could be influenced by factors such as temperature, pH, and the presence of other substances in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide typically involves the reaction of 3,4-dichloroaniline with a suitable thioxopropanamide precursor under controlled conditions. One common method involves the acylation of 3,4-dichloroaniline with a thioxopropanamide derivative in the presence of a base, such as triethylamine, to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide is unique due to its thioxopropanamide backbone, which imparts distinct chemical properties and reactivity compared to similar compounds like propanil and diuron. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-phenyl-2-sulfanylidenepropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NOS/c16-12-7-6-11(9-13(12)17)18-15(19)14(20)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUPCPTWAJCIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=S)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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